molecular formula C13H15NO3 B7506078 N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide

Cat. No. B7506078
M. Wt: 233.26 g/mol
InChI Key: YGFLONMAWUYIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is an organic compound that belongs to the furan family and has a molecular formula of C13H15NO2.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide has been shown to activate the Nrf2 pathway by modifying the cysteine residues of the Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, where it activates the transcription of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects, including the activation of the Nrf2 pathway, inhibition of pro-inflammatory cytokines, and modulation of oxidative stress. N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide has also been shown to increase the levels of glutathione, which is an important antioxidant in the body. N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide has been investigated for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide is its ease of synthesis, which makes it readily available for laboratory experiments. N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide is also stable under normal laboratory conditions, making it a reliable compound for research purposes. However, N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide has some limitations, including its low solubility in water, which can make it challenging to use in aqueous-based experiments. N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide is also known to be a potent irritant, and proper precautions should be taken when handling the compound.

Future Directions

There are several future directions for the research on N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide. One of the significant areas of research is in the field of medicinal chemistry, where N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide is being investigated for its potential anti-inflammatory and neuroprotective properties. N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide is also being studied for its potential applications in organic electronics, where it could be used to improve the efficiency and stability of OLEDs. Further research is needed to fully understand the mechanism of action of N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide and its potential applications in various fields.

Synthesis Methods

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylfuran with dimethylamine in the presence of a base such as sodium hydride. The resulting product is then subjected to a reaction with furan-2-carboxylic acid chloride in the presence of a catalyst such as triethylamine. The final product obtained is N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications due to its unique chemical properties. One of the significant applications of N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide is in the field of organic electronics, where it is used as a hole transport material in organic light-emitting diodes (OLEDs). N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide has shown promising results in improving the efficiency and stability of OLEDs.
N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide is also used in the field of medicinal chemistry, where it is investigated for its potential anti-inflammatory and neuroprotective properties. N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide has also been shown to inhibit the activity of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-4-6-11(16-9)8-14(3)13(15)12-7-5-10(2)17-12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFLONMAWUYIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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